molecular formula C15H20BrNO2 B2813093 Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2031269-14-2

Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2813093
CAS No.: 2031269-14-2
M. Wt: 326.234
InChI Key: VNEQMMUNYGMQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound characterized by its bromomethyl group and tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 1,2-diamine and an aldehyde, under acidic conditions. The bromomethyl group can be introduced through subsequent halogenation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromomethyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of bromomethylated compounds on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its structural features may be exploited to create compounds with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Tert-butyl 2-(bromomethyl)acrylate: This compound shares the tert-butyl and bromomethyl groups but has a different core structure.

  • Bromomethylated indoles: These compounds have similar bromomethyl groups but differ in their heterocyclic structures.

Uniqueness: Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its tetrahydroisoquinoline core, which provides distinct chemical and biological properties compared to other bromomethylated compounds. Its versatility in synthetic applications and potential biological activities make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

tert-butyl 5-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEQMMUNYGMQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-14-2
Record name tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.